One promising area of scientific research for Tiron is in its application for Redox Flow Batteries (RFBs). These rechargeable batteries store energy in chemical compounds dissolved in liquid electrolytes. Tiron shows potential as an active species in RFBs due to its electrochemical properties [].
Studies have shown that Tiron exhibits a simple and efficient electrochemical behavior in acidic aqueous solutions (pH below 4) []. This translates to faster electrode kinetics and a diffusion-controlled process, making it suitable for RFB applications.
Research suggests that increasing the pH above 4 complicates the electrode reaction of Tiron []. This complexity can lead to inefficiencies in the battery.
While Tiron exhibits fast reaction rates, a portion of its capacity is irreversible during the initial charging cycle []. This indicates a structural change in the molecule, potentially requiring an "activation process" to optimize its performance and stability in RFBs.
Despite the need for further development, preliminary research shows promising results for Tiron as an RFB component. Studies report average coulombic and energy efficiencies of 93% and 82% respectively, indicating minimal self-discharge during short-term cycling [].
Tiron, scientifically known as 1,2-dihydroxybenzene-3,5-disulfonic acid, is a synthetic organic compound that serves primarily as a chelating agent. It is characterized by its ability to form stable complexes with various metal ions, particularly iron. Tiron is often used in analytical chemistry due to its selectivity and sensitivity in detecting metal ions, making it valuable in both laboratory and industrial applications.
The chemical formula of Tiron is , and it appears as a white crystalline solid that is soluble in water. Its structure features two hydroxyl groups and two sulfonate groups, which contribute to its strong chelating properties. The compound is commonly referred to by its disodium salt form, which enhances its solubility and reactivity in aqueous solutions.
Tiron exhibits notable biological activity, particularly due to its chelating properties. It has been studied for its potential role in:
Research indicates that Tiron may also have implications in pharmacology and toxicology by modulating the bioavailability of essential trace metals .
Tiron can be synthesized through several methods, including:
These synthetic routes allow for the production of Tiron with varying degrees of purity and yield depending on the specific conditions employed.
Tiron finds applications across multiple fields:
Numerous studies have focused on Tiron's interactions with various substances:
Such studies highlight Tiron's versatility as a chelator and its importance in both analytical and biological contexts.
Several compounds exhibit similar chelating properties to Tiron. Here are notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethylenediaminetetraacetic acid | C10H16N2O8 | Binds multiple metal ions; widely used in medicine. |
1,10-Phenanthroline | C12H8N2 | Forms stable complexes with transition metals; used in analytical chemistry. |
2,3-Dihydroxybenzoic acid | C7H6O4 | Similar structure; used as a chelator but less selective than Tiron. |
Tiron's uniqueness lies in its dual hydroxyl and sulfonate functional groups, which enhance solubility and selectivity for certain metal ions compared to other chelators. This makes it particularly effective in specific applications within analytical chemistry and environmental science.
Tiron demonstrates exceptional water solubility with a solubility of 1350 g/L at ambient temperature [1] [2] [3]. This high aqueous solubility stems from its disodium salt structure and the presence of multiple hydrophilic functional groups, including sulfonate and hydroxyl moieties. The compound exhibits a log P (octanol-water partition coefficient) of 0.3 at 25°C and pH 6.5 [1] [3], indicating a strong hydrophilic character and minimal partitioning into lipophilic phases.
The surface tension of Tiron solutions is 72.83 mN/m at a concentration of 1 g/L and temperature of 19.5°C [1] [3], which is slightly higher than pure water, suggesting that Tiron acts as a weak surface tension enhancer rather than a surfactant. The compound displays pronounced hygroscopic behavior [1] [2], readily absorbing moisture from the atmosphere due to its ionic nature and multiple hydrogen bonding sites.
Parameter | Value | Conditions |
---|---|---|
Water Solubility | 1350 g/L | Ambient temperature |
LogP (octanol-water) | 0.3 | 25°C, pH 6.5 |
Surface Tension | 72.83 mN/m | 1 g/L, 19.5°C |
Hygroscopicity | High | Atmospheric conditions |
Vapor Pressure | 0 Pa | 25°C |
Tiron exhibits distinct acid-base characteristics due to its multiple ionizable functional groups. The compound contains two phenolic hydroxyl groups and two sulfonic acid groups, creating a complex ionization pattern. The pKa2 value is 12.6 (μ=0.1, 20°C) [4], representing the second deprotonation of the catechol moiety. This relatively high pKa value indicates that the phenolic hydroxyl groups remain largely protonated under physiological conditions.
In aqueous solution, Tiron maintains a pH of 5.0 when dissolved at 10 g/L in water at 20°C [1] [2] [3]. This mildly acidic behavior results from the influence of the sulfonate groups and the partial ionization of the hydroxyl groups. The ionization state of Tiron significantly affects its metal-binding properties and spectroscopic characteristics, with deprotonation enhancing its chelating ability.
Property | Value | Conditions |
---|---|---|
pKa2 | 12.6 | μ=0.1, 20°C |
Solution pH | 5.0 | 10 g/L in H2O, 20°C |
Ionization State | Partially ionized | Physiological pH |
Tiron demonstrates significant redox activity that is highly dependent on solution pH and the presence of metal ions. In acidic solutions (pH < 4), the electrode reaction of Tiron exhibits a simple process at relatively high potential with favorable quasi-reversibility [5]. The compound shows fast electrode kinetics and follows a diffusion-controlled process [5], making it electrochemically active under these conditions.
However, in solutions with pH > 4, the electrode reaction becomes complicated [5], suggesting pH-dependent changes in the redox mechanism. Tiron's most notable redox behavior involves its interaction with iron species. The compound forms highly reactive iron(II)-Tiron complexes, particularly the 1:2 Fe(II)-tiron complex (FeL₂⁶⁻) [6] [7] [8], which exhibits substantial reducing capabilities.
The iron(III)-Tiron system displays complex redox chemistry with pH-dependent stoichiometry [9] [10] [11]. Different iron complexes form at various pH ranges: turquoise-green (1:1), purple (1:2), and red (1:3) complexes [4] [12] [9] [10], each with distinct redox potentials and stability constants.
pH Range | Redox Behavior | Complex Formed |
---|---|---|
< 4 | Simple, quasi-reversible | Variable |
> 4 | Complicated mechanism | pH-dependent |
Variable | Fe(II) reduction | 1:2 Fe-Tiron complex |
Variable | Fe(III) complexation | 1:1, 1:2, 1:3 stoichiometry |
Tiron exhibits distinctive spectroscopic characteristics across multiple analytical techniques. In ultraviolet-visible spectroscopy, the compound shows an absorption maximum (λmax) at 290-291 nm in buffer at pH 2.5 [1] [13] [14]. The specific absorptivity (A 1%/1cm) ranges from 100-125 at λmax with 0.05 g/L concentration in buffer at pH 2.5 [13] [14].
The metal complexes of Tiron display characteristic spectroscopic signatures that are invaluable for analytical applications. Iron(III)-Tiron complexes exhibit distinct absorption bands: the 1:1 complex shows absorption at 680 nm and 420 nm, while oxidized forms display shifted absorption maxima [12] [15] [9] [10]. These pH-dependent color changes - from turquoise-green to purple to red - correspond to different complex stoichiometries and provide visual indicators for complex formation [4] [12] [9] [10].
Infrared spectroscopy reveals characteristic bands for O-H, S=O, and aromatic C=C vibrations [16] [17] [18] [19], enabling functional group identification. The sulfonate stretching vibrations appear in the expected regions for organosulfur compounds, while hydroxyl stretching provides information about hydrogen bonding and metal coordination.
Nuclear magnetic resonance spectroscopy shows chemical shifts dependent on the molecular environment [20] [21] [22] [23]. The aromatic protons appear in the expected downfield regions, while the hydroxyl protons may exhibit broadening due to exchange processes and hydrogen bonding.
Spectroscopic Technique | Key Features | Applications |
---|---|---|
UV-Visible | λmax = 290-291 nm (pH 2.5) | Quantification, identification |
UV-Visible (Fe complexes) | 680 nm, 420 nm (Fe-III) | Metal detection, complex analysis |
Infrared | O-H, S=O, C=C bands | Functional group identification |
NMR | Environment-dependent shifts | Structural characterization |
Metal Complex Visible | pH-dependent color changes | Visual complex detection |
Irritant;Health Hazard